4'-Methyl-2,6-dinitro-1,1'-biphenyl
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Overview
Description
4’-Methyl-2,6-dinitro-1,1’-biphenyl is an organic compound characterized by the presence of two nitro groups and a methyl group attached to a biphenyl structure
Preparation Methods
The synthesis of 4’-Methyl-2,6-dinitro-1,1’-biphenyl typically involves nitration reactions. One common method is the nitration of 4’-methylbiphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the biphenyl ring .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
4’-Methyl-2,6-dinitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation, where halogens like chlorine or bromine are introduced into the aromatic ring.
The major products formed from these reactions include amino derivatives, halogenated biphenyls, and carboxylated biphenyls, respectively.
Scientific Research Applications
4’-Methyl-2,6-dinitro-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methyl-2,6-dinitro-1,1’-biphenyl and its derivatives involves interactions with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and disruption of cellular signaling .
Comparison with Similar Compounds
4’-Methyl-2,6-dinitro-1,1’-biphenyl can be compared with other nitro-substituted biphenyls, such as:
2,2’-Dinitrobiphenyl: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.
4,4’-Dinitrobiphenyl:
2-Methyl-4,6-dinitrophenol: Contains a phenol group instead of a biphenyl structure, resulting in distinct chemical properties and applications.
The uniqueness of 4’-Methyl-2,6-dinitro-1,1’-biphenyl lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.
Properties
CAS No. |
23621-60-5 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1,3-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O4/c1-9-5-7-10(8-6-9)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3 |
InChI Key |
UKNFKMQHTFOMOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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